Coly-Mycin S
Overview
Description
Coly-Mycin S is a combination of colistin, neomycin, thonzonium, and hydrocortisone. It is used to treat infections of the ear canal and infections caused by surgery or behind the ear . It contains two antibiotics and a cortisone-like (steroid) medicine .
Synthesis Analysis
Colistin, one of the components of Coly-Mycin S, was nonribosomally synthesized by Bacillus polymyxa subspecies colistinus Koyama . Colistimethate, a derivative of colistin, is prepared from colistin by reaction of the free γ-amino groups of the five α,γ-diaminobutyric acid residues with formaldehyde followed by sodium bisulphite .Molecular Structure Analysis
The molecular structure of Coly-Mycin S is complex due to the presence of multiple active ingredients. The structural formulas of colistin sulfate (mixture of Colistin A & B), neomycin sulfate (mixture of neomycin A, B & C), hydrocortisone acetate, and thonzonium bromide are represented in the product’s prescribing information .Chemical Reactions Analysis
Colistimethate, a derivative of colistin, is not stable in vitro or in vivo, and is hydrolyzed to a series of methanesulphonated derivatives plus colistin .Physical And Chemical Properties Analysis
Coly-Mycin S is a nonviscous liquid, buffered at pH 5, for instillation into the canal of the external ear or direct application to the affected aural skin .Scientific Research Applications
Antibiotic Properties and Clinical Use
- Colistin (Coly-Mycin), isolated from Bacillus colistinus, has shown promise in treating resistant bacterial infections due to its antimicrobial activity similar to polymyxins (Yow et al., 1961).
- Colistimethate sodium (Coly-Mycin) has been used in treating various infections including urinary and respiratory tract infections, showing particularly good responses in patients with Pseudomonas infection (Rodger et al., 1965).
Ototoxicity Studies
- The ototoxicity of Coly-Mycin S Otic has been studied, revealing its potential for hearing loss when applied to the round window membranes in animal models (Morizono, 1990).
Intravenous Administration
- Intravenous administration of sodium colistimethate (Coly-Mycin Injectable) has shown effectiveness in treating Pseudomonas infections, with serum concentrations approximately twice those obtained via intramuscular administration (Baines & Rifkind, 1964).
Interaction with Other Drugs
- Observations suggest that heparin enhances the antibacterial activity of Coly-Mycin in treating resistant Pseudomonas aeruginosa infections (Boyle et al., 1964).
Genetic Analysis Related to Antibiotic Secretion
- The genetic analysis of the colicin V secretion pathway, where ColV is a peptide antibiotic, provides insights into antibiotic secretion mechanisms. This research could potentially relate to how Coly-Mycin S is processed and utilized in bacterial systems (Zhang et al., 1995).
Stability in Pharmaceutical Products
- Research on the stability of Colistin Methanesulfonate (CMS) in pharmaceutical products, including Coly-Mycin M Parenteral, highlights the importance of understanding the physical and chemical stability of such antibiotics for safe and effective clinical use [(Wallace et al., 2008)](https://consensus.app/papers/stability-colistin-methanesulfonate-pharmaceutical-wallace/8bbee1a0a085552ca296a6c10b4759b7/?utm_source=chatgpt).
Safety And Hazards
Future Directions
The increasing emergence of multidrug-resistant gram-negative bacteria and the lack of new antibiotics to combat them have led to the revival of polymyxins, an old class of antibiotics that includes colistin . This suggests that there may be increased use of Coly-Mycin S in the future to treat resistant infections.
properties
IUPAC Name |
N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H100N16O13.H2O4S/c1-9-30(6)12-10-11-13-41(72)60-33(14-20-54)48(77)69-43(32(8)71)53(82)65-36(17-23-57)45(74)64-38-19-25-59-52(81)42(31(7)70)68-49(78)37(18-24-58)62-44(73)34(15-21-55)63-50(79)39(26-28(2)3)67-51(80)40(27-29(4)5)66-46(75)35(16-22-56)61-47(38)76;1-5(2,3)4/h28-40,42-43,70-71H,9-27,54-58H2,1-8H3,(H,59,81)(H,60,72)(H,61,76)(H,62,73)(H,63,79)(H,64,74)(H,65,82)(H,66,75)(H,67,80)(H,68,78)(H,69,77);(H2,1,2,3,4)/t30?,31-,32-,33+,34+,35+,36+,37+,38+,39+,40-,42+,43+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIWRHLZXQPFAD-LRYSGCCDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)CCCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)[C@@H](C)O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H102N16O17S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1267.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Coly-Mycin S | |
CAS RN |
1264-72-8 | |
Record name | Colistin sulfate [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001264728 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Citations
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